molecular formula C₁₇H₁₆FN₃O₅S B1141838 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl CAS No. 150796-39-7

4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl

Cat. No.: B1141838
CAS No.: 150796-39-7
M. Wt: 393.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl is a structurally modified analog of the nucleoside reverse transcriptase inhibitor (NRTI) Emtricitabine, designed for advanced antiviral research . Emtricitabine is a cornerstone in HIV treatment and prevention; it is phosphorylated intracellularly to its active triphosphate form, which competes with the natural substrate deoxycytidine triphosphate for incorporation into viral DNA by HIV-1 reverse transcriptase . Upon incorporation, the molecule acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, thereby halting viral DNA synthesis and replication . This specific derivative, featuring epimerization at the 4' position and protective benzoyl and acetamide groups, is a critical tool for investigating structure-activity relationships (SAR). Researchers can utilize this compound to probe the steric and electronic tolerances of the reverse transcriptase active site, study metabolic pathways of nucleoside analogs, and develop novel compounds to overcome common resistance mutations, such as M184V/I, which confers high-level resistance to the parent drug Emtricitabine . This chemical is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

150796-39-7

Molecular Formula

C₁₇H₁₆FN₃O₅S

Molecular Weight

393.39

Synonyms

trans- N-[1-[2-[(Benzoyloxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide 1,3-Oxathiolane Acetamide Derivative;  N-[1-[(2R,5R)-2-[(benzoyloxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]aceta

Origin of Product

United States

Foundational & Exploratory

4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl Content Type: Technical Guide / Whitepaper Audience: Researchers, CMC Scientists, and Process Chemists

Advanced Characterization and Control of Emtricitabine Process Impurities

Executive Summary & Chemical Identity

In the stereoselective synthesis of Emtricitabine (FTC), the management of stereochemical purity is the primary Critical Quality Attribute (CQA). The molecule This compound represents a fully protected derivative of the trans-diastereomer of Emtricitabine.

While Emtricitabine is the (2R, 5S)-cis oxathiolane, the "4'-epi" nomenclature—borrowed from furanose nucleoside chemistry—refers to the inversion of the relative stereochemistry between the base and the hydroxymethyl group, resulting in the trans-isomer . This protected species is often generated transiently during the benzoyl-guided separation of isomers or synthesized deliberately as a high-retention impurity standard for HPLC method validation.

1.1 Identifiers and Nomenclature
PropertyDetail
Common Name This compound
Systematic Name N-(1-((2S,5S)-2-((benzoyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide
Related CAS (Parent) 145986-26-1 (4'-epi-Emtricitabine / Trans-FTC)
Related CAS (Active) 143491-57-0 (Emtricitabine / Cis-FTC)
Molecular Formula C₁₇H₁₆FN₃O₅S
Molecular Weight 393.39 g/mol
Stereochemistry Trans (Racemic or Enantiopure depending on source); typically (2S, 5S) or (2R, 5R)

Note on CAS Status: A specific CAS number for the fully protected N-acetyl-5'-O-benzoyl derivative of the trans-isomer is often not indexed in public chemical registries. It is scientifically accurate to refer to it as the "Bis-protected derivative of CAS 145986-26-1" in regulatory documentation [1].

Synthetic Context & Mechanism

The formation of this molecule is inextricably linked to the "Legacy" and "Menthol-Glyoxylate" routes of Emtricitabine manufacturing. The oxathiolane ring is formed via the condensation of 1,4-dithiane-2,5-diol with a glyoxylate, producing a mixture of cis (active) and trans (impurity) isomers.

2.1 The Role of Protection

To separate the desired cis-isomer from the trans-impurity (4'-epi), process chemists utilize the differential solubility of their protected forms.

  • 5'-O-Benzoylation: Increases lipophilicity and alters crystal packing.

  • N4-Acetylation: Prevents hydrogen bonding at the cytosine amine, sharpening HPLC peaks and modifying solubility profiles.

The trans-isomer (4'-epi), when fully protected as the 4-acetamide 5'-O-benzoyl derivative, exhibits significantly different retention behavior in Reverse Phase Chromatography (RPC) compared to the cis-isomer, making it a vital marker for "Purge Factor" studies [2].

Experimental Protocols (Self-Validating)
3.1 Synthesis of Reference Standard

Objective: To synthesize the fully protected 4'-epi standard from the commercially available trans-Emtricitabine (CAS 145986-26-1).

Reagents:

  • Starting Material: trans-Emtricitabine (5-Epimer).

  • Solvent: Anhydrous Pyridine (acts as solvent and base).

  • Reagents: Benzoyl Chloride (BzCl), Acetic Anhydride (Ac₂O).

Protocol:

  • Dissolution: Suspend 1.0 eq of trans-Emtricitabine in anhydrous Pyridine (10V) under Nitrogen atmosphere at 0°C.

  • Selective Benzoylation: Add 1.1 eq of Benzoyl Chloride dropwise over 30 minutes. Maintain temp < 5°C to favor primary alcohol (5'-OH) reaction over the amine.

    • Checkpoint: Monitor by TLC (DCM:MeOH 9:1). Look for the mono-protected intermediate (

      
      ).
      
  • N-Acetylation: Once benzoylation is complete (>95% conversion), add 2.0 eq of Acetic Anhydride to the same reaction vessel. Warm to Room Temperature (25°C) and stir for 4 hours.

    • Mechanism:[1] The N4 amine is less nucleophilic than the primary alcohol; hence it is acetylated second.

  • Quench & Workup: Quench with ice-water. Extract with Ethyl Acetate (3x). Wash organics with 1M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.

  • Purification: The crude oil is purified via Flash Column Chromatography (Hexane:Ethyl Acetate gradient). The product typically elutes as a white foam/solid.

3.2 Analytical Method (HPLC)

This method separates the cis and trans protected species.

ParameterSetting
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Benzoyl absorption)
Expected RT Trans-protected (4'-epi) elutes after the cis-protected due to packing efficiency.
Visualization: Impurity Fate Mapping

The following diagram illustrates the origin of the 4'-epi impurity and its transformation into the protected standard described in this guide.

Emtricitabine_Impurity_Map cluster_legend Legend Start L-Menthyl Glyoxylate + 1,4-Dithiane-2,5-diol Reaction Condensation & Silylation Start->Reaction Mixture Crude Mixture: (2R,5S)-Cis (FTC) + (2S,5S)-Trans (Impurity) Reaction->Mixture Trans Isolation of Trans-Isomer (CAS 145986-26-1) Mixture->Trans Fractional Crystallization or Chromatography Step1 Step 1: 5'-O-Benzoylation (BzCl, Pyridine) Trans->Step1 Step2 Step 2: N-Acetylation (Ac2O) Step1->Step2 Final Target Molecule: 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl Step2->Final key Red = Primary Impurity Green = Target Reference Standard

Figure 1: Synthetic pathway outlining the isolation of the trans-impurity and its conversion to the fully protected reference standard.

Regulatory & Compliance (ICH Q3A/B)

In the context of ICH Q3A (Impurities in New Drug Substances), the 4'-epi-Emtricitabine isomer is a specified impurity .

  • Reporting Threshold: >0.05%

  • Identification Threshold: >0.10%

  • Qualification Threshold: >0.15%

The protected derivative (4-Acetamide 5'-O-Benzoyl) is generally not a final product impurity but is critical for Process Validation . If the manufacturing process involves a benzoylated intermediate, the ability of the crystallization step to purge this specific diastereomer must be proven. This molecule serves as the "spiking standard" to demonstrate that the purification process effectively removes the trans-series contaminants [3].

References
  • PubChem Compound Summary. (n.d.). Emtricitabine (CID 60877) and Related Isomers. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Process Research & Development. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate.[2][3] ACS Publications. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Scientific Discussion: Emtriva (Emtricitabine).[2][4][5][1] Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl, a derivative of the potent antiviral agent Emtricitabine. The protocol herein details a strategic pathway involving selective protection, stereochemical inversion at the 4'-position, and subsequent functionalization. This guide is intended for researchers in medicinal chemistry, drug development, and virology, offering not just a procedural outline but also the underlying chemical principles and rationale for each step. The synthesis of this analog can be instrumental in structure-activity relationship (SAR) studies aimed at discovering novel nucleoside reverse transcriptase inhibitors (NRTIs) with improved efficacy, resistance profiles, or pharmacokinetic properties.

Introduction

Emtricitabine (FTC) is a cornerstone of combination antiretroviral therapy for the treatment of HIV infection.[1] As a nucleoside analog, its mechanism of action relies on the inhibition of viral reverse transcriptase, leading to the termination of viral DNA chain elongation.[2] The stereochemistry of the oxathiolane ring is crucial for its biological activity. Modifications to the sugar moiety, particularly at the 4'-position, have been a subject of interest in the development of new nucleoside analogs with potentially altered biological profiles.[3][4][5]

The synthesis of 4'-epi-Emtricitabine derivatives, where the stereochemistry at the 4'-position is inverted relative to the parent drug, presents a unique challenge and opportunity. Such modifications can significantly impact the binding affinity of the molecule to the reverse transcriptase enzyme. Furthermore, the introduction of an acetamide group at the N4-position of the cytosine base and a benzoyl group at the 5'-hydroxyl position can modulate the compound's solubility, lipophilicity, and potential for metabolic activation, effectively creating a prodrug.[6]

This application note outlines a plausible and detailed synthetic protocol for this compound, beginning with commercially available Emtricitabine. The synthetic strategy hinges on a key stereoinversion step, likely achievable through a Mitsunobu reaction, a powerful tool for the inversion of stereogenic centers at secondary alcohols.[7][8][9]

Overall Synthetic Scheme

The proposed synthesis is a multi-step process that can be visualized as follows:

Synthetic_Pathway Emtricitabine Emtricitabine Intermediate1 N4-Acetyl Emtricitabine Emtricitabine->Intermediate1 N-Acetylation Intermediate2 N4-Acetyl-5'-O-Benzoyl Emtricitabine Intermediate1->Intermediate2 5'-O-Benzoylation Intermediate3 4'-keto-N4-Acetyl-5'-O-Benzoyl Emtricitabine Intermediate2->Intermediate3 Oxidation at 4'-OH Target 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl Intermediate3->Target Stereoselective Reduction

Caption: Proposed synthetic workflow for this compound.

Materials and Reagents

The following table lists the key materials and reagents required for the synthesis. Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and solvents are anhydrous where specified.

Reagent/MaterialFormulaMolecular Weight ( g/mol )Supplier (Example)
EmtricitabineC₈H₁₀FN₃O₃S247.25Sigma-Aldrich
Acetic Anhydride(CH₃CO)₂O102.09Fisher Scientific
PyridineC₅H₅N79.10Merck
Benzoyl ChlorideC₇H₅ClO140.57Alfa Aesar
Dess-Martin PeriodinaneC₁₃H₁₃IO₈424.14Oakwood Chemical
Sodium BorohydrideNaBH₄37.83Acros Organics
Dichloromethane (DCM)CH₂Cl₂84.93VWR
Ethyl Acetate (EtOAc)C₄H₈O₂88.11J.T. Baker
Methanol (MeOH)CH₃OH32.04Pharmco
Tetrahydrofuran (THF)C₄H₈O72.11EMD Millipore
Silica Gel (for column chromatography)SiO₂60.08Sorbent Technologies

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials. All steps should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: N-Acetylation of Emtricitabine

Principle: The exocyclic amine of the cytosine ring is selectively acetylated using acetic anhydride. Pyridine acts as a solvent and a base to neutralize the acetic acid byproduct. This step protects the amino group and introduces the desired acetamide functionality.

Protocol:

  • To a solution of Emtricitabine (1.0 g, 4.05 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask, add acetic anhydride (0.77 mL, 8.1 mmol) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1).

  • Upon completion, quench the reaction by the slow addition of methanol (5 mL).

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Co-evaporate the residue with toluene (2 x 20 mL) to remove residual pyridine.

  • Purify the crude product by silica gel column chromatography using a gradient of DCM:MeOH to afford N4-Acetyl Emtricitabine as a white solid.

Step 2: Selective 5'-O-Benzoylation

Principle: The primary 5'-hydroxyl group is more reactive than the secondary 4'-hydroxyl group and can be selectively benzoylated using benzoyl chloride in the presence of a base. This protection is crucial for the subsequent oxidation step.

Protocol:

  • Dissolve N4-Acetyl Emtricitabine (from Step 1, ~3.6 mmol) in anhydrous pyridine (18 mL) and cool to 0 °C.

  • Add benzoyl chloride (0.50 mL, 4.3 mmol) dropwise to the solution.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC (DCM:MeOH 95:5).

  • Once the starting material is consumed, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL), brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluting with a gradient of hexanes:ethyl acetate) to yield N4-Acetyl-5'-O-Benzoyl Emtricitabine.

Step 3: Oxidation of the 4'-Hydroxyl Group

Principle: The secondary alcohol at the 4'-position is oxidized to a ketone using a mild oxidizing agent like Dess-Martin Periodinane (DMP). This step is pivotal as it flattens the stereocenter, allowing for its subsequent reduction to the desired epi-configuration.

Protocol:

  • Dissolve N4-Acetyl-5'-O-Benzoyl Emtricitabine (from Step 2, ~3.0 mmol) in anhydrous DCM (30 mL).

  • Add Dess-Martin Periodinane (1.5 g, 3.6 mmol) in one portion at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the formation of the ketone by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Stir vigorously for 15 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4'-keto intermediate is often used in the next step without extensive purification.

Step 4: Stereoselective Reduction to 4'-epi-Emtricitabine Derivative

Principle: The 4'-keto intermediate is reduced to the corresponding alcohol. The choice of reducing agent and reaction conditions will influence the stereochemical outcome. A bulky reducing agent is expected to attack from the less hindered face, yielding the desired 4'-epi configuration. Sodium borohydride is a common choice for such reductions.

Protocol:

  • Dissolve the crude 4'-keto intermediate (from Step 3, ~3.0 mmol) in a mixture of methanol and DCM (1:1, 30 mL) and cool to -78 °C.

  • Add sodium borohydride (0.17 g, 4.5 mmol) portion-wise over 15 minutes.

  • Stir the reaction at -78 °C for 2-3 hours. Monitor the disappearance of the ketone by TLC.

  • Quench the reaction by the slow addition of acetone (5 mL).

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Partition the residue between water (30 mL) and ethyl acetate (30 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by silica gel column chromatography to isolate This compound . The diastereomers may be separable by careful chromatography.

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and stereochemistry. The inversion at the 4'-position should be evident from changes in the chemical shifts and coupling constants of the protons on the oxathiolane ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Discussion and Mechanistic Insights

The critical step in this synthesis is the stereochemical inversion at the 4'-position. The proposed oxidation-reduction sequence is a reliable method for achieving this transformation. The stereoselectivity of the reduction step is governed by the steric hindrance around the 4'-keto group. The bulky 5'-O-benzoyl group is expected to direct the hydride attack from the opposite face, leading to the desired 4'-epi product.

An alternative approach for the 4'-epimerization would be a direct Mitsunobu reaction on a suitably protected Emtricitabine derivative.[10][11] This reaction proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry. However, the oxidation-reduction pathway was chosen for this protocol due to its generally higher reliability for inverting hindered secondary alcohols.

The choice of protecting groups is also a key consideration. The N-acetyl group is stable under the conditions used for benzoylation and the subsequent steps. The 5'-O-benzoyl group is robust and provides the necessary steric bulk to influence the reduction step.

Troubleshooting

ProblemPossible CauseSolution
Incomplete N-acetylationInsufficient acetic anhydride or reaction time.Increase the equivalents of acetic anhydride and/or extend the reaction time. Ensure pyridine is anhydrous.
Non-selective 5'-O-benzoylationReaction temperature too high or prolonged reaction time.Maintain the reaction at 0 °C and monitor closely by TLC to avoid over-reaction.
Low yield in oxidation stepInactive oxidizing agent or incomplete reaction.Use fresh Dess-Martin Periodinane. Ensure the solvent is anhydrous.
Poor stereoselectivity in reductionInappropriate reducing agent or reaction temperature.Experiment with different reducing agents (e.g., L-Selectride) or lower the reaction temperature further.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following these procedures, researchers can access this novel nucleoside analog for further biological evaluation. The synthetic strategy is modular and can potentially be adapted for the synthesis of other 4'-modified Emtricitabine derivatives, thus contributing to the ongoing search for next-generation antiviral therapeutics.

References

  • ACS Fall 2025. Chemical synthesis of 4'-modified nucleoside analogues. [Link]

  • Semantic Scholar. A review of methods to synthesise 4'-substituted nucleosides. [Link]

  • Royal Society of Chemistry. A review of methods to synthesise 4′-substituted nucleosides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Springer Nature. Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • ResearchGate. A Review of Methods to Synthesise 4'-Substituted Nucleosides. [Link]

  • Semantic Scholar. Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Semantic Scholar. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]

  • MDPI. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]

  • ResearchGate. Synthesis of 4'-substituted nucleosides and their biological evaluation. [Link]

  • MDPI. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

  • Google Patents. CN106478751B - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluoro-N4-[(pentyloxy)carbonyl]cytosine nucleoside.
  • Google Patents.
  • National Institutes of Health. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]

  • DSpace@MIT. Emtricitabine and (±)- Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. [Link]

  • Royal Society of Chemistry. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B. [Link]

  • Semantic Scholar. Nucleoside N-acylation with active derivatives of amino acids. [Link]

  • Patsnap. Method for preparing emtricitabine - Eureka. [Link]

  • ResearchGate. Oxidation-reduction reaction in the preparation of acyclic nucleoside analogues. [Link]

  • Google Patents.
  • ResearchGate. One-Step Continuous Flow Synthesis of Antifungal WHO Essential Medicine Flucytosine Using Fluorine | Request PDF. [Link]

  • National Institutes of Health. [Synthesis of Modified Nucleosides Using 4'-Carbon Radicals]. [Link]

  • National Institutes of Health. Fluorinated Nucleosides: Synthesis and Biological Implication. [Link]

  • National Institutes of Health. Emtricitabine - StatPearls - NCBI Bookshelf. [Link]

  • National Institutes of Health. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem. [Link]

Sources

Application Note: HPLC Method Development for 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers and analytical scientists in the development of a robust HPLC method for 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl .

This compound is a critical protected diastereomeric intermediate often encountered during the stereoselective synthesis of Emtricitabine (FTC). Its detection is vital for process control, ensuring that the final Active Pharmaceutical Ingredient (API) is free of stereochemical impurities (trans-isomers) and residual protected precursors.

Introduction & Compound Profile

Target Analyte: this compound Context: Synthetic Intermediate / Process Impurity Molecular Characteristics:

  • Core Scaffold: 5-Fluoro-cytidine analogue (Oxathiolane ring).[1][2][3]

  • Stereochemistry (4'-epi): Represents the trans-diastereomer relative to the cis-drug substance (Emtricitabine). In oxathiolane nucleosides, the biological activity is highly dependent on the (2R,5S)-cis configuration. The "4'-epi" designation (mapped from ribose numbering) implies an inversion at the hydroxymethyl attachment, yielding the thermodynamically stable but pharmacologically inactive trans-isomer.

  • Protecting Groups:

    • N4-Acetamide: Acetylation of the cytosine exocyclic amine reduces basicity and increases lipophilicity.

    • 5'-O-Benzoyl: Benzoylation of the primary hydroxyl introduces a strong chromophore (UV active) and significantly increases retention on Reverse Phase (RP) columns.

Analytical Challenge

The separation requires distinguishing the target from:

  • The Active Intermediate: (Cis)-Emtricitabine 4-Acetamide 5'-O-Benzoyl.

  • Deprotected Species: Free Emtricitabine (highly polar).

  • Reagents: Benzoic acid, acetic acid.

Method Development Logic (The "Why")

Hydrophobicity & Column Selection

Unlike the highly polar parent drug Emtricitabine (LogP ~ -0.4), the target molecule is lipophilic due to the benzoyl and acetyl groups.

  • Column Choice: A standard C18 (Octadecylsilane) column is sufficient for retention. However, to maximize the separation of the cis and trans (epi) diastereomers, a column with high carbon load or specific polar-embedded groups is recommended to exploit subtle steric differences.

  • Recommendation: Agilent Zorbax SB-C18 or Waters XBridge C18. These provide stability at low pH and excellent peak shape for aromatic compounds.

Mobile Phase & pH Strategy
  • Buffer: The N-acetyl group reduces the pKa of the cytosine moiety, making it less likely to protonate and tail. However, a buffered mobile phase at pH 4.0 - 4.5 (Ammonium Acetate or Formate) is critical to stabilize the silica surface and ensure reproducible retention times for any residual deprotected species.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (lower backpressure) and sharper peak shape for benzoylated compounds.

Detection Wavelength[1][4][5][6][7]
  • Dual Wavelength Strategy:

    • 254 nm: The Benzoyl group has a strong

      
       transition here. This provides high sensitivity for the target intermediate.
      
    • 280 nm: The standard maximum for the 5-fluorocytosine ring.

    • Protocol: Use a Diode Array Detector (DAD) to monitor 254 nm for the impurity and 280 nm for mass balance with the parent drug.

Detailed Experimental Protocol

Equipment & Reagents[8]
  • HPLC System: Gradient-capable LC (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Zorbax SB-C18,

    
    , 
    
    
    
    (or equivalent).
  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water.[4]

  • Buffer Reagents: Ammonium Acetate, Glacial Acetic Acid.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM Ammonium Acetate adjusted to pH 4.0 with Acetic Acid. Filter through 0.22

    
    m membrane.
    
  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program

The target compound is hydrophobic. An isocratic run might elute it too late or broaden the peak. A gradient is required to elute polar impurities first, then ramp up for the target.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Phase Description
0.09551.0Equilibration / Polar Elution
5.09551.0Hold for Emtricitabine (if present)
25.020801.0Linear Ramp to elute Target
30.020801.0Wash
31.09551.0Return to Initial
40.09551.0Re-equilibration
Operational Parameters
  • Column Temperature:

    
     (Controls viscosity and mass transfer).
    
  • Injection Volume:

    
    .
    
  • Detection: UV at 254 nm (Primary), 280 nm (Secondary).

  • Run Time: 40 minutes.[5]

Visualization of Method Logic

Workflow: From Screening to Validation

This diagram outlines the decision-making process for optimizing this specific separation.

MethodDevelopment Start Start: Define Target (Hydrophobic Diastereomer) Screening Column Screening (C18 vs Phenyl-Hexyl) Start->Screening Assess LogP MobilePhase Mobile Phase Optimization (pH 4.0 Buffer / ACN Gradient) Screening->MobilePhase Select C18 Detection Wavelength Selection (254 nm for Benzoyl) MobilePhase->Detection Check UV Max Optimization Gradient Tuning (Resolution of Cis/Trans) Detection->Optimization Maximize Resolution Validation Final Validation (Specificity, LOQ) Optimization->Validation Rs > 2.0

Figure 1: Step-by-step workflow for developing the HPLC method, prioritizing diastereomeric resolution.

Separation Mechanism

This diagram illustrates the interactions separating the "epi" (trans) impurity from the "cis" intermediate.

SeparationMechanism cluster_Analytes Analytes in Mobile Phase StationaryPhase C18 Stationary Phase (Hydrophobic Surface) Interaction Hydrophobic Interaction + Steric Discrimination StationaryPhase->Interaction Target 4'-epi-Target (Trans) (Less Steric Hindrance?) Target->Interaction Stronger Retention (Typically) Intermediate Cis-Intermediate (Main Compound) Intermediate->Interaction Result Separation (Rs) Interaction->Result

Figure 2: Mechanistic view of the separation. The planar benzoyl group drives retention, while stereochemistry dictates final elution order.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy and authoritative, it must pass these System Suitability Tests (SST) before every routine use:

  • Resolution (

    
    ):  The critical pair is the Cis-Intermediate vs. the Trans (4'-epi)-Target.
    
    • Requirement:

      
      .[6] If 
      
      
      
      , decrease the gradient slope (e.g., extend the ramp from 20 to 30 minutes).
  • Tailing Factor (

    
    ): 
    
    • Requirement:

      
      . High tailing indicates secondary silanol interactions; increase buffer strength (to 25-50 mM) if observed.
      
  • Precision:

    • Requirement: %RSD of peak area

      
       for 6 replicate injections of the standard.
      
  • Sensitivity (LOD/LOQ):

    • Target: LOD should be

      
       of the nominal sample concentration to align with ICH impurity guidelines.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of Diastereomers Gradient too steep or column selectivity insufficient.1. Flatten gradient (e.g., 0.5% B/min).2. Lower temperature to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

to enhance steric selectivity.
Peak Broadening Sample solvent mismatch.Dissolve sample in Mobile Phase A:B (50:50) rather than 100% ACN.
Drifting Retention Times pH instability or lack of equilibration.Ensure buffer is fresh and column is equilibrated for 10 column volumes.
Ghost Peaks Carryover of hydrophobic benzoyl derivatives.Add a "Sawtooth" wash step (95% B) at the end of the gradient.

References

  • Hamarapurkar, P. D., & Parate, A. N. (2013).[7] HPLC method for the determination of emtricitabine and related degradation substances.[2][3][8][9][10][5][7][11] Journal of Chromatographic Science, 51(5), 419–424.[7] Link

  • Rao, B. V., et al. (2022).[4] Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Emtricitabine and Its Impurities. International Journal of Pharmacy and Pharmaceutical Research, 23(3), 58-71.[2] Link

  • Gomes, N. A., et al. (2009). Development and validation of an LC method for the determination of emtricitabine and related compounds in the drug substance. Journal of Separation Science, 32(11), 1823–1830.[4] Link

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Application Note: Strategic Solvent Selection and Crystallization Protocols for 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the crystallization of 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl, a key derivative in nucleoside analog synthesis. The isolation of this compound in a highly pure, crystalline form is critical for accurate downstream characterization and further synthetic steps. Due to the limited public data on this specific derivative, this guide synthesizes information from the crystallization of the parent compound, Emtricitabine, and related nucleoside analogs, adapting the principles to the unique physicochemical properties conferred by the acetamide and benzoyl modifications.[1] We present a rationale for solvent selection, detailed protocols for solvent screening, and optimized methods for single-solvent and solvent/anti-solvent crystallization techniques.

Introduction: The Importance of Crystallization

This compound is a non-polar derivative of Emtricitabine, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in antiretroviral therapy.[2][3] In multi-step organic synthesis, achieving high purity of intermediates is paramount. Crystallization is a robust and scalable purification technique that selectively isolates the target compound from impurities, reaction by-products, and residual solvents, yielding a stable solid form with consistent physical properties.[1]

The addition of a 5'-O-Benzoyl group and a 4-Acetamide group to the 4'-epi-Emtricitabine core significantly alters its polarity and solubility profile compared to the parent drug. The benzoyl moiety introduces a lipophilic, aromatic character, while the acetamide group modifies the hydrogen bonding capacity of the original 4-amino group. These changes necessitate a dedicated strategy for identifying suitable crystallization solvents, which will differ substantially from the highly polar solvent systems (e.g., water, methanol) used for Emtricitabine itself.[4][5]

Rationale for Solvent Selection: A Mechanistic Approach

The ideal crystallization solvent system is one in which the target compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. This temperature-dependent solubility gradient provides the thermodynamic driving force for crystallization upon cooling.[6]

Key Considerations for this compound:

  • Reduced Polarity: The large, non-polar benzoyl group is the dominant structural feature influencing solubility. This predicts higher solubility in moderately polar to non-polar organic solvents such as esters, ketones, and chlorinated hydrocarbons.

  • Hydrogen Bonding: The molecule retains hydrogen bond donors (N-H of the acetamide) and acceptors (C=O, O-ether, N of the pyrimidine ring). Solvents capable of interacting with these sites, such as alcohols or acetone, may be effective.

  • Solvent Mixtures: A binary solvent system, comprising a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble), is often highly effective.[7] The gradual addition of the anti-solvent reduces the overall solvating power of the medium, inducing supersaturation and crystallization.

Based on these principles, a screening panel of solvents should be selected to probe a range of polarities and chemical functionalities. The following table summarizes candidate solvents and the rationale for their inclusion.

Table 1: Candidate Solvents for Crystallization Screening
SolventClassBoiling Point (°C)Polarity IndexRationale for Inclusion
Isopropanol Alcohol82.64.3Can engage in hydrogen bonding; often used for crystallizing Emtricitabine intermediates.[8][9][10]
Ethyl Acetate Ester77.14.4Good solvent for moderately polar compounds; often used for work-up and purification.[8][11]
Acetone Ketone56.05.1Strong solvent power for polar functionalities, but its volatility can be useful.[9][12]
Acetonitrile Nitrile81.65.8A polar aprotic solvent that can be effective for compounds with dipole moments.
Dichloromethane (DCM) Halogenated39.63.1Excellent solvent for a wide range of organic compounds, often used in anti-solvent pairs.[8]
Toluene Aromatic110.62.4Good solvent for the aromatic benzoyl group; higher boiling point allows for a wide temperature range.[8]
n-Heptane / Hexane Alkane98.4 / 69.00.1Classic anti-solvents. Their addition to a solution of the compound in a more polar solvent is a primary strategy to induce precipitation.[13]

Experimental Protocols

Safety Precaution: All protocols should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to rapidly identify promising single solvents or solvent/anti-solvent systems using a small amount of crude material.

Methodology:

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (from Table 1) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility at room temperature.

  • If the solid is poorly soluble at room temperature, gently heat the test tube in a water or sand bath while continuing to add the solvent dropwise until a clear solution is obtained.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath (0-5 °C) for 30-60 minutes.

  • Observe the tubes for the formation of a crystalline precipitate. A good single solvent will show high solubility when hot and significant precipitation of crystalline solid when cold.

  • For tubes where the compound was highly soluble at room temperature, begin adding a candidate anti-solvent (e.g., n-heptane) dropwise until turbidity persists. Allow the turbid solution to stand and observe for crystal formation.

Protocol 2: Optimized Single-Solvent Crystallization

This protocol is recommended if a suitable single solvent (e.g., isopropanol, ethyl acetate) was identified in the screening.

Methodology:

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent (e.g., 5-10 mL of solvent per gram of crude product as a starting point).

  • Heating: Heat the mixture to reflux with stirring until all the solid dissolves completely. If any particulates remain, they may be insoluble impurities.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel containing a small plug of cotton or filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, more well-defined crystals.

  • Maturation: Once at room temperature, transfer the flask to an ice bath or refrigerator (0-5 °C) for at least 1-2 hours to maximize the yield of the precipitate.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the ice-cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Optimized Solvent/Anti-Solvent Crystallization

This protocol is highly effective for compounds that are either too soluble or too insoluble in common single solvents. A common and effective pair would be Dichloromethane/n-Heptane or Ethyl Acetate/n-Heptane.

Methodology:

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the "good" solvent (e.g., Dichloromethane or Ethyl Acetate) at room temperature.

  • Anti-Solvent Addition: With gentle stirring, slowly add the "anti-solvent" (e.g., n-heptane) dropwise. Continue adding until the solution becomes faintly and persistently turbid. This is the point of supersaturation.

  • Inducing Crystallization: If crystals do not form spontaneously, add one or two more drops of the anti-solvent. Alternatively, gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Crystal Growth: Once crystallization begins, allow the flask to stand undisturbed at room temperature for several hours to allow the crystals to grow.

  • Maturation & Isolation: To maximize yield, the mixture can be cooled in an ice bath before collecting the crystals by vacuum filtration, washing with a small amount of the anti-solvent, and drying under vacuum as described in Protocol 2.

Visualization of the Crystallization Workflow

The following diagram illustrates the general workflow for purifying the target compound via crystallization.

Crystallization_Workflow Crude Crude Product Dissolve Dissolution in 'Good' Solvent Crude->Dissolve Filter Hot Filtration (Optional) Dissolve->Filter Supersaturate Induce Supersaturation Dissolve->Supersaturate if no hot filtration Filter->Supersaturate Cooling Slow Cooling Supersaturate->Cooling Method A Antisolvent Anti-Solvent Addition Supersaturate->Antisolvent Method B Growth Crystal Growth & Maturation Cooling->Growth Antisolvent->Growth Isolate Isolation: Vacuum Filtration Growth->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Drying Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for the purification of this compound by crystallization.

Conclusion

The successful crystallization of this compound is readily achievable through a systematic approach to solvent selection. The protocols outlined in this application note provide robust starting points for researchers. Due to the increased lipophilicity of the molecule, moderately polar solvents like ethyl acetate and isopropanol are strong candidates for single-solvent methods, while solvent/anti-solvent combinations such as Dichloromethane/n-Heptane offer a highly versatile alternative. The key to success lies in controlled cooling or anti-solvent addition to promote the growth of well-ordered, pure crystals.

References

  • Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC. (2023, October 12). National Center for Biotechnology Information. [Link]

  • US7939660B2 - Process and intermediates for preparing emtricitabine - Google Patents. (n.d.).
  • WO2014174532A2 - An improved process for the preparation of emtricitabine - Google Patents. (n.d.).
  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were - Rsc.org. (n.d.). Royal Society of Chemistry. [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. (n.d.). Springer. [Link]

  • Repurposing of the anti-HIV drug emtricitabine as a hydrogen-bonded cleft for bipyridines via cocrystallization - CrystEngComm (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • WO2016078584A1 - Emtricitabine purification method - Google Patents. (n.d.).
  • Current approaches to macromolecular crystallization. (n.d.). ScienceDirect. [Link]

  • Public Assessment Report - CBG-Meb. (2016, October 4). College ter Beoordeling van Geneesmiddelen. [Link]

  • Crystallization Tips | Hampton Research. (2015, May 27). Hampton Research. [Link]

  • Crystallization of protein-DNA complexes - Center for Cancer Research. (n.d.). National Institutes of Health. [Link]

  • Novel Solid Solution of the Antiretroviral Drugs Lamivudine and Emtricitabine | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis and evaluation of molecularly imprinted polymeric microspheres for highly selective extraction of an anti-AIDS drug emtricitabine - PubMed. (2013, May 15). National Center for Biotechnology Information. [Link]

  • Crystal Forms of Anti-HIV Drugs: Role of Recrystallization - SciSpace. (2012, March 7). SciSpace. [Link]

  • Process for obtaining emtricitabine - European Patent Office - EP 2377862 A1. (2010, March 29). Googleapis.com. [Link]

  • Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Emtriva (emtricitabine) Label - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. [Link]

  • Emtricitabine - Wikipedia. (n.d.). Wikipedia. [Link]

Sources

Using 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl as an impurity standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Use of 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl as a Pharmaceutical Impurity Reference Standard

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, analytical scientists, and drug development professionals on the proper utilization of this compound as an impurity reference standard. Emtricitabine is a critical nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV infection[1][2]. Ensuring its purity, safety, and efficacy requires stringent control over all potential impurities arising from manufacturing or degradation.[1][3] This guide details the regulatory context, compound characteristics, and step-by-step protocols for the preparation and use of this specific standard in High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) methods. It further outlines procedures for system suitability testing and the execution of forced degradation studies to ensure method specificity and stability-indicating capabilities, aligning with international regulatory expectations.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical manufacturing, the control of impurities is not merely a quality benchmark but a fundamental requirement for patient safety.[4][5] Regulatory bodies, harmonized under the International Council for Harmonisation (ICH), mandate the identification, quantification, and qualification of impurities in new drug substances.[6][7][8] Impurities can originate from various sources, including starting materials, synthetic by-products, intermediates, or degradation of the active pharmaceutical ingredient (API) over time.[9][10]

Emtricitabine, as a cornerstone of antiretroviral therapy, is synthesized through a multi-step process where stereochemistry is critical.[11] Deviations in this process can lead to the formation of stereoisomers (epimers) and other related substances. The compound this compound represents a potential process-related impurity or a synthetic precursor to an impurity. Its structure, featuring protecting groups (Acetamide and Benzoyl), suggests it could arise from an incomplete deprotection step during synthesis. Therefore, a well-characterized reference standard for this compound is indispensable for:

  • Method Development & Validation: To accurately develop and validate analytical methods capable of separating and quantifying this specific impurity from the Emtricitabine API.[5]

  • Quality Control (QC): To serve as a benchmark in routine batch release testing, ensuring that levels of this impurity remain within qualified, safe limits.[12]

  • Stability Studies: To monitor the potential formation of related impurities during long-term and accelerated stability testing.

This guide is structured to provide both the theoretical basis and the practical, actionable protocols required to effectively integrate this reference standard into a robust analytical workflow.

Regulatory Framework: Adherence to ICH Q3A Guidelines

The use of impurity standards is governed by the ICH Q3A(R2) guideline, which addresses impurities in new drug substances.[7][8][10] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Threshold TypeMaximum Daily Dose ≤ 2 g/day Rationale
Reporting Threshold 0.05%The level above which an impurity must be reported in a regulatory submission.[9]
Identification Threshold 0.10%The level above which the structure of an impurity must be confirmed.[9]
Qualification Threshold 0.15%The level above which an impurity's biological safety must be established.[9][10]

Causality: The use of a high-purity, well-characterized standard like this compound is the only way to achieve the analytical precision required to accurately quantify the impurity against these stringent regulatory thresholds. Without a reference, quantification would rely on estimations (e.g., using the relative response factor of the API), which is less accurate and may not be acceptable to regulatory agencies.

Compound Profile & Relationship Diagram

3.1. Emtricitabine (API)

  • Chemical Name: 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone

  • Class: Nucleoside Reverse Transcriptase Inhibitor (NRTI)[1]

  • Function: Blocks the reverse transcriptase enzyme, inhibiting HIV replication.[1]

3.2. This compound (Impurity Standard)

  • Significance: This molecule is an epimer of Emtricitabine at the 4'-position, meaning it has a different stereochemical configuration at that chiral center. The presence of the 4-Acetamide and 5'-O-Benzoyl groups indicates it is a protected derivative, likely a synthetic intermediate. Its presence in the final API would signify an incomplete or aberrant manufacturing process.

cluster_0 Synthesis & Degradation Pathway API Emtricitabine (API) Degradant Degradation Products (e.g., from Hydrolysis, Oxidation) API->Degradant Stress Conditions Impurity 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl Precursor Synthetic Precursors Precursor->API Main Synthesis Route Precursor->Impurity Side Reaction / Incomplete Step G cluster_stress Stress Conditions (ICH Q1A) start Prepare API Solution (~1 mg/mL) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, RT) start->base oxid Oxidation (e.g., 3% H2O2, RT) start->oxid therm Thermal (e.g., 80°C, Solid & Solution) start->therm photo Photolytic (ICH Q1B Light Chamber) start->photo neutralize Neutralize / Dilute Sample to Target Conc. acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize analyze Analyze via Validated Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Data: Peak Purity & Mass Balance analyze->evaluate

Sources

Preparation of Emtricitabine reference standards using benzoyl intermediates

[1]

Experimental Protocols

Protocol A: Preparation of -Benzoyl-5-fluorocytosine

This step creates the stable base moiety. The resulting solid serves as a secondary reference standard for impurity profiling.

Reagents:

  • 5-Fluorocytosine (5-FC): 10.0 g (77.5 mmol)

  • Benzoyl Chloride: 12.0 g (85.3 mmol)

  • Pyridine (Anhydrous): 50 mL

  • Acetonitrile (ACN): 100 mL

Procedure:

  • Dissolution: In a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N2 inlet, suspend 5-FC (10.0 g) in Pyridine (50 mL).

  • Addition: Heat the mixture to 50°C. Add Benzoyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Stir at 80°C for 4 hours. Monitor by TLC (9:1 DCM:MeOH). The starting material (Rf ~0.3) should disappear, yielding a higher running spot (Rf ~0.6).

  • Quench: Cool to room temperature (RT). Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. A white precipitate will form immediately.

  • Isolation: Filter the solid and wash sequentially with water (2 x 50 mL) and cold ACN (20 mL).

  • Purification: Recrystallize from Ethanol/Water (8:2). Dry in a vacuum oven at 50°C for 12 hours.

Yield: ~14.5 g (80%) Characterization:

  • Appearance: White crystalline solid.[2]

  • Melting Point: >240°C (dec).

  • Identity: Confirmed by 1H-NMR (DMSO-d6).[2]

Protocol B: Glycosylation to -Benzoyl-FTC Menthyl Ester

This is the critical stereoselectivity step. The benzoyl group assists in directing the incoming sugar to the N1 position.

Reagents:

  • 
    -Benzoyl-5-FC (from Protocol A): 5.0 g
    
  • (1'R,2'S,5'R)-Menthyl-5S-acetoxy-1,3-oxathiolane-2R-carboxylate (Sugar Donor): 7.5 g

  • Hexamethyldisilazane (HMDS): 20 mL

  • Trimethylsilyl iodide (TMSI) or TiCl4: 1.2 eq

  • Dichloromethane (DCM): Anhydrous

Procedure:

  • Silylation: Suspend

    
    -Benzoyl-5-FC (5.0 g) in HMDS (20 mL) with a catalytic amount of ammonium sulfate. Reflux for 3 hours until a clear solution is obtained (formation of silylated base). Evaporate excess HMDS under vacuum to yield a viscous oil.
    
  • Coupling: Dissolve the silylated base in anhydrous DCM (50 mL). Add the Sugar Donor (7.5 g).

  • Catalysis: Cool to 0°C. Add TMSI (or TiCl4 solution) dropwise. Stir at RT for 12 hours.

  • Work-up: Quench with saturated NaHCO3. Extract with DCM. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Crystallization (The Benzoyl Advantage): The crude residue contains a mixture of cis and trans isomers. Dissolve in hot Ethyl Acetate/Hexane (1:3). Cool slowly to 4°C. The

    
    -Benzoyl-cis-isomer  preferentially crystallizes.
    
  • Validation: Analyze the crystals by HPLC. If trans-isomer > 0.5%, recrystallize again.

Protocol C: Deprotection to Emtricitabine (Reference Standard)

Final conversion to the API standard.

Procedure:

  • Dissolve the purified

    
    -Benzoyl intermediate (2.0 g) in Ethanol (30 mL).
    
  • Reduction/Deprotection: Add NaBH4 (2.0 eq) dissolved in water/NaOH buffer. The reduction of the ester and removal of the benzoyl group occur in a cascade (or require a subsequent ammonia step depending on exact conditions; standard reduction often removes the benzoyl amide under basic workup or requires a separate methanolic ammonia step).

    • Refinement: Use Methanolic Ammonia (7N) at RT for 12 hours to remove the Benzoyl group first, then reduce the ester, OR use Lithium Aluminum Hydride (LAH) or NaBH4 in THF/MeOH which can effect global reduction/deprotection.

    • Recommended for Standards: Two-step is safer for purity.

      • Debenzoylation: Treat with Methanolic Ammonia (12h, RT). Evaporate.

      • Ester Reduction: Dissolve residue in MeOH/Water, treat with NaBH4.

  • Salification (Optional but recommended for Standards): To ensure absolute stoichiometry, dissolve the free base in MeOH and add 1.0 eq of L-Menthol or Oxalic acid to form a salt, then break the salt. For the free base standard:

  • Final Polish: Recrystallize the free base from Isopropyl Acetate/Methanol.[3]

Analytical Validation & QC

To qualify the synthesized material as a Reference Standard, it must undergo rigorous testing.

HPLC Method (Stability Indicating)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 6.8).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 0-5 min (5% B), 5-15 min (5% -> 60% B).

  • Detection: UV at 280 nm (for Benzoyl intermediates) and 254 nm (for FTC).

Data Summary Table: Intermediate vs. Final Standard

ParameterN4-Benzoyl-5-FCN-Benzoyl-FTC EsterEmtricitabine (Final)
Appearance White Crystalline PowderOff-white NeedlesWhite Powder
Retention Time (Rel) 1.82.41.0
UV Max 260 nm, 305 nm260 nm, 305 nm280 nm
Melting Point >240°C152-155°C151-152°C
Acceptance Criteria >98.0%>95.0% (cis:trans > 99:[1][5][6][7]1)>99.8%
Validation Workflow Diagram

Validation_FlowFigure 2: Quality Control decision tree for Reference Standard certification.SampleCrude Emtricitabine(Post-Deprotection)RecrystRecrystallization(Isopropyl Acetate)Sample->RecrystTestsAnalytical PanelRecryst->TestsHPLCHPLC Purity(>99.8%)Tests->HPLCChiralChiral LC(Enantiomeric Excess)Tests->ChiralNMR1H/13C NMR(Structure Confirm)Tests->NMRROIResidue on Ignition(<0.1%)Tests->ROICoAGenerate CoA(Reference Standard)HPLC->CoAPassFailReprocess / DiscardHPLC->FailFailChiral->CoAPassChiral->FailFailNMR->CoAPass

Handling and Stability

  • Storage: Emtricitabine reference standards are hygroscopic. Store in amber glass vials with PTFE-lined caps at -20°C.

  • Benzoyl Intermediates: These are generally more stable than the final API. They can be stored at 2-8°C.

  • Safety: TMSI and Benzoyl Chloride are corrosive and lachrymators. All glycosylation steps must be performed in a fume hood.

References

  • Gilead Sciences, Inc. (2009). Process and intermediates for preparing emtricitabine. US Patent 7,534,885.[8] Link

  • Liotta, D. C., et al. (1998). Method of resolution of 1,3-oxathiolane nucleoside enantiomers. US Patent 5,696,254.[3][7][8] Link

  • Sultana, M. S., et al. (2022). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Emtricitabine and Its Impurities. International Journal of Pharmacy and Pharmaceutical Research, 23(3), 58-71. Link

  • Daicel Pharma Standards. (2024). Emtricitabine Impurities and Synthesis. Link

Guide to the Storage and Handling of 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl is a complex synthetic nucleoside analogue. As a derivative of Emtricitabine, a potent reverse transcriptase inhibitor used in HIV therapy, this compound holds significant interest for antiviral research and drug development.[1][2] Its unique structure, featuring an epimerized stereocenter, an acetamide modification, and a benzoyl protecting group, necessitates specific storage and handling protocols to ensure its stability and integrity for experimental use.

The causality behind these protocols is rooted in the chemical nature of its three principal components:

  • The 4'-epi-Emtricitabine Core: Epimers of active pharmaceutical ingredients can exhibit different stability profiles compared to the parent drug. For instance, the related compound 5-epi Emtricitabine is recommended for freezer storage to ensure long-term stability.[3] This suggests that the non-standard stereochemistry at the 4'-position may render the molecule more susceptible to degradation.

  • The 5'-O-Benzoyl Group: This is an ester protecting group. Esters are susceptible to hydrolysis under either acidic or basic conditions.[4][5] The benzoyl group is more stable than simpler acyl groups like acetate, but moisture remains a primary risk factor for its cleavage.[4]

  • The 4-Acetamide Group: While amides are generally more stable than esters, they can also undergo hydrolysis under harsh acidic or basic conditions.[6][7] Notably, acetamide as a compound is known to be hygroscopic (readily absorbs moisture from the air), a property that may be conferred to this larger molecule, increasing the risk of moisture-induced degradation.[8]

This guide provides a self-validating system of protocols designed to mitigate these intrinsic chemical liabilities, thereby preserving the compound's purity and ensuring the reproducibility of research outcomes.

Recommended Storage Protocols

Proper storage is the most critical factor in maintaining the long-term viability of this compound. The primary objective is to minimize exposure to the three main degradation catalysts: temperature, moisture, and pH extremes.

Quantitative Storage Recommendations

For optimal stability, the following conditions should be maintained:

ParameterLong-Term Storage (>1 month)Short-Term Storage (<1 month)In-Solution Storage
Temperature -20°C or below (Freezer) 2°C to 8°C (Refrigerator) -20°C or -80°C
Atmosphere Inert Gas (Argon/Nitrogen) or in a DesiccatorTightly Sealed Container in a DesiccatorTightly Sealed Vials
Container Amber Glass Vial or Opaque TubeAmber Glass Vial or Opaque TubeAmber or Opaque Low-Bind Vials
Precautions Minimize freeze-thaw cyclesEquilibrate to room temp before openingAliquot to avoid freeze-thaw cycles

Rationale: Freezer storage at -20°C is recommended for long-term preservation, drawing from protocols for similar epimers like 5-epi Emtricitabine.[3] This low temperature significantly slows the rate of all potential chemical degradation pathways. For short-term needs, refrigeration is adequate. The use of a desiccator or an inert gas atmosphere is crucial to counteract the hygroscopic nature of the acetamide moiety and prevent hydrolysis of the benzoyl ester.

Chemical Handling and Solution Preparation

Handling this compound requires meticulous attention to environmental conditions to prevent inadvertent degradation.

Personal Protective Equipment (PPE)

As a standard practice for handling any chemical of unknown long-term toxicity, the following PPE should be worn:

  • Nitrile gloves

  • Safety glasses or goggles

  • Laboratory coat

Workflow for Handling and Weighing Solid Compound

The following workflow is designed to minimize exposure to atmospheric moisture.

G cluster_storage Preparation cluster_handling Weighing (in controlled atmosphere) cluster_post Final Steps S1 Move container from -20°C storage to desiccator S2 Allow container to equilibrate to room temperature (30-60 min) S1->S2 Prevents condensation H1 Transfer container to a low-humidity environment (e.g., glove box or fume hood with dry air flow) S2->H1 H2 Quickly weigh the desired amount into a tared vial H1->H2 H3 Immediately reseal the stock container H2->H3 P1 Backfill stock container with inert gas (Ar/N2) H3->P1 P2 Return stock container to -20°C storage P1->P2

Caption: Workflow for weighing the hygroscopic solid compound.

Protocol for Preparing Stock Solutions

Preparing solutions requires the use of high-purity, anhydrous solvents to avoid introducing water, which could initiate hydrolysis of the benzoyl ester.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous

  • N,N-Dimethylformamide (DMF), Anhydrous

Step-by-Step Protocol:

  • Weigh Compound: Following the workflow in Section 3.2, accurately weigh the desired mass of the solid compound into an appropriately sized amber vial.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Ensure Dissolution: Cap the vial tightly and vortex or sonicate gently at room temperature until all solid material is completely dissolved.

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, immediately divide the stock solution into smaller, single-use aliquots in low-retention microcentrifuge tubes or vials.

  • Store Solution: Store the aliquots at -20°C or, for enhanced stability, at -80°C. Ensure vials are clearly labeled with the compound name, concentration, solvent, and date of preparation.

Stability Considerations and Disposal

Understanding the potential degradation pathways is key to troubleshooting and ensuring data integrity.

Key Stability Liabilities

The diagram below illustrates the molecular sites susceptible to degradation.

Caption: Key molecular features and their associated stability risks.

  • Hydrolysis: The most significant risk is the cleavage of the 5'-O-Benzoyl ester bond, which would yield 4'-epi-Emtricitabine 4-Acetamide. This is accelerated by moisture, acids, and bases.[4][6] Therefore, avoid aqueous solutions with non-neutral pH and ensure all solvents are anhydrous.

  • Thermal Degradation: While specific data is unavailable, nucleoside analogues can be sensitive to high temperatures. Adherence to the recommended cold storage conditions is the best mitigation strategy.[9][10]

  • Photodegradation: Although not explicitly documented for this molecule, complex organic structures can be sensitive to UV light. Storing the solid and solutions in amber or opaque containers is a prudent preventative measure.

Disposal

All waste materials, including unused solid compound, solutions, and contaminated consumables, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain or in regular trash.

References

  • Hertje, K. F., & van der Sluis, T. M. (2018). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. MDPI.
  • Amblard, F., et al. (2009). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. European Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Protecting group.
  • Amblard, F., et al. (2009). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. PubMed Central.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Clinical Info .HIV.gov. (n.d.).
  • WebMD. (n.d.). Emtricitabine/Tenofovir Disoproxil Fumarate (Truvada): Uses, Side Effects, Interactions.
  • Patsnap Synapse. (2024).
  • Gilead Medical Information. (2025). Emtriva® Oral Capsules and Oral Solution Storage and Stability.
  • Chemical Science (RSC Publishing). (2025).
  • AACR Journals. (2001). S-Phase Arrest by Nucleoside Analogues and Abrogation of Survival without Cell Cycle Progression by 7-Hydroxystaurosporine1.
  • Gilead Sciences. (n.d.). Patient Information EMTRIVA® (emtricitabine) capsules and oral solution.
  • Geneesmiddeleninformatiebank. (2017). Openbaar beoordelingsrapport.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series.
  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.
  • Gilead Medical Information. (2025). Truvada® Storage and Stability.
  • ChemicalBook. (n.d.). Acetamide CAS#: 60-35-5.
  • PENTA. (2023).
  • University of California, Irvine. (n.d.). Protecting Groups.
  • FDA. (2004). CPY Document.
  • PrEP FAQ. (n.d.). Storing Truvada.
  • World Health Organization. (2017). Emtricitabine/tenofovir disoproxil fumarate 200 mg/300 mg tablets (Macleods Pharmaceuticals Ltd), HA561 WHOPAR part 6.
  • Gilead Medical Information. (n.d.). Descovy® (emtricitabine/tenofovir alafenamide) Storage and Stability.
  • PubChem - NIH. (n.d.). Emtricitabine.
  • Wikipedia. (n.d.). Emtricitabine.
  • Clearsynth. (n.d.). 5-epi Emtricitabine.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Epimerization During Emtricitabine Acetamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Emtricitabine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge in the synthesis of Emtricitabine: the control of stereochemistry, specifically minimizing epimerization during the formation of the acetamide intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the stereochemical purity of your final product.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of Emtricitabine acetamide, focusing on the undesired formation of the C4' epimer.

Issue 1: High levels of the C4' epimer detected in the final product. What are the likely causes and how can I fix this?

The presence of the C4' epimer of Emtricitabine is a common purity issue that can arise during synthesis. The root cause is often related to the reaction conditions employed during the acetamide formation step. Here’s a breakdown of potential causes and their solutions:

A. Root Cause Analysis: The Mechanism of Epimerization

Epimerization at the C4' position of the oxathiolane ring is primarily driven by the abstraction of the C4' proton by a base, leading to the formation of a planar carbanion intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of the desired (2R, 5S) and the undesired (2R, 5R) diastereomers.

dot

Emtricitabine Emtricitabine (Desired Isomer) TransitionState Planar Carbanion Intermediate Emtricitabine->TransitionState Base (e.g., strong base) Proton Abstraction at C4' TransitionState->Emtricitabine Protonation (desired face) Epimer C4' Epimer (Undesired Isomer) TransitionState->Epimer Protonation (opposite face) cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dissolve Precursor in Polar Aprotic Solvent Cool Cool to Low Temperature (-78°C to 0°C) Prep->Cool AddBase Add Weak, Hindered Base Cool->AddBase AddAcetyl Add Acetylating Agent AddBase->AddAcetyl Monitor Monitor Reaction (TLC/HPLC) AddAcetyl->Monitor Quench Quench Reaction Monitor->Quench Workup Aqueous Work-up Quench->Workup Purify Purify Product Workup->Purify

Resolving separation issues between Emtricitabine and its 4'-epi benzoyl impurity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Separation Issues: Emtricitabine (FTC) vs. 4'-Epi Benzoyl Impurity Audience: Analytical Chemists, Process Development Scientists Status: Active | Updated: February 2026

Executive Summary

Welcome to the Advanced Separation Support Center. You are likely encountering difficulty resolving Emtricitabine (FTC) from its Benzoylated Epimer (often referred to as the 4'-epi or 5-epi benzoyl impurity).

The Core Problem: While Emtricitabine is a polar nucleoside, the "Benzoyl" impurity contains a lipophilic protecting group (likely on the cytosine amine or the 5'-hydroxyl equivalent). The "Epi" designation implies a diastereomeric relationship. Standard C18 methods often fail here because:

  • Lipophilicity Gap: The benzoyl group dominates retention, masking the subtle stereochemical difference between the epimers.

  • Lack of Shape Selectivity: Standard C18 chains are flexible and cannot easily discriminate the rigid 3D-shape difference caused by the epimerization when a bulky benzoyl group is present.

This guide provides a self-validating troubleshooting protocol to achieve baseline resolution (


).
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: I have a huge retention gap between FTC and the impurity, but the impurity co-elutes with its own isomers. Why?

Diagnosis: You are likely using a standard C18 column with an Acetonitrile (ACN) gradient. The Science: The benzoyl group acts as a "retention anchor." On C18, the hydrophobic interaction with the benzoyl ring is so strong it overrides the subtle shape differences of the oxathiolane ring. Furthermore, ACN suppresses


 interactions, which are crucial for separating aromatic (benzoyl) isomers.
The Fix: 
  • Switch Solvent: Replace ACN with Methanol (MeOH) . MeOH allows

    
     interactions between the analyte and the stationary phase to participate in the separation mechanism.
    
  • Switch Column: Move from C18 to a Phenyl-Hexyl or Biphenyl stationary phase. These phases interact specifically with the benzoyl ring electrons, providing "orthogonal" selectivity based on the spatial arrangement of that ring.

Q2: The "4'-epi" nomenclature is confusing. Which impurity is this exactly?

Clarification: In oxathiolane nucleosides (like FTC), standard numbering differs from ribose numbering.

  • Ribose 4' equivalent: Position 2 on the oxathiolane ring (carrying the hydroxymethyl group).

  • Ribose 1' equivalent: Position 5 on the oxathiolane ring (carrying the cytosine base).

  • The Reality: Most "Epi" impurities in FTC synthesis are 5-epimers (cis/trans diastereomers regarding the base and hydroxymethyl orientation). If your impurity is "Benzoylated," it is likely the N-Benzoyl-5-epimer intermediate.

  • Impact: Because they are diastereomers (not enantiomers), they can be separated on achiral phases, but they require high shape selectivity.

Q3: My impurity peak is tailing significantly (

).

Diagnosis: Secondary silanol interactions. The benzoyl group adds bulk, but the cytosine ring is basic (


). If your pH is near neutral, the free amine interacts with residual silanols.
The Fix: 
  • Buffer pH: Ensure mobile phase pH is 3.0 – 4.0 (using Ammonium Formate or Phosphate). This keeps the cytosine protonated and reduces silanol activity.

  • Add Modifier: If using a Phenyl column, ensure end-capping is high quality.

Module 2: The "High-Selectivity" Protocol

This protocol is designed specifically to resolve the Benzoylated Epimer from the Benzoylated Product (Intermediate control) or to detect the Benzoylated Epimer in the final FTC API (Purity control).

Method Parameters
ParameterSpecificationRationale
Column Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, XSelect CSH Phenyl-Hexyl)Maximizes

selectivity for the benzoyl group.
Dimensions 150 x 4.6 mm, 2.7 µm (Core-Shell) or 3.5 µmCore-shell provides higher efficiency (

) for closely eluting isomers.
Mobile Phase A 10 mM Ammonium Formate, pH 3.8Buffers the basic cytosine; suppresses silanol activity.
Mobile Phase B Methanol (100%) Promotes

interactions (unlike ACN).
Flow Rate 0.8 - 1.0 mL/minOptimized for Van Deemter minimum of the column.
Temp 25°C - 30°CLower temperature generally favors separation of structural isomers.
Detection UV @ 265 nmMax absorbance for FTC; Benzoyl also absorbs here.
Gradient Profile (For API Purity)

Goal: Elute polar FTC early, hold for Benzoyl impurity late.

Time (min)% A (Buffer)% B (MeOH)Event
0.0955Load FTC (Polar)
5.0955Isocratic hold for FTC
20.02080Ramp to elute Benzoyl Impurities
25.02080Wash
25.1955Re-equilibrate
Module 3: Visualization of the Separation Logic

The following diagram illustrates the decision matrix for resolving these specific impurities.

SeparationLogic Start Start: Co-elution of FTC & Benzoyl Epi CheckSolvent Check Organic Modifier Start->CheckSolvent IsACN Using Acetonitrile? CheckSolvent->IsACN SwitchMeOH Action: Switch to Methanol (Enable Pi-Pi Interaction) IsACN->SwitchMeOH Yes CheckColumn Check Stationary Phase IsACN->CheckColumn No (Already MeOH) SwitchMeOH->CheckColumn IsC18 Using Standard C18? CheckColumn->IsC18 SwitchPhenyl Action: Switch to Phenyl-Hexyl (Shape Selectivity) IsC18->SwitchPhenyl Yes CheckPH Check pH IsC18->CheckPH No (Already Phenyl) SwitchPhenyl->CheckPH IsNeutral Is pH > 5.0? CheckPH->IsNeutral AdjustAcid Action: Adjust pH to 3.0-4.0 (Suppress Silanols) IsNeutral->AdjustAcid Yes Success Resolution > 2.0 (Baseline Separation) IsNeutral->Success No (pH is optimal) AdjustAcid->Success

Caption: Decision tree for troubleshooting co-elution of Emtricitabine and its benzoylated stereoisomers.

Module 4: Mechanistic Insight (Why this works)

To ensure Trustworthiness and Expertise , we must understand the molecular interaction.

  • The Benzoyl "Handle": The impurity possesses a phenyl ring (benzoyl) that the API (FTC) lacks.

  • The Epimer "Twist": The 4'-epi (or 5-epi) configuration changes the 3D angle of this benzoyl ring relative to the oxathiolane core.

  • The Interaction:

    • C18: Interacts only via hydrophobicity. Both epimers have identical hydrophobicity (same logP). Result: Co-elution.

    • Phenyl-Hexyl: Interacts via hydrophobicity AND

      
       stacking. The "Twist" in the epimer prevents the benzoyl ring from lying flat against the stationary phase phenyl ring, whereas the other isomer might stack perfectly. Result:  Separation based on steric hindrance of the 
      
      
      
      overlap.
References
  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Emtricitabine and Its Impurities. International Journal of Pharmacy and Pharmaceutical Research. (2022).[1]

  • Emtricitabine Monograph: Related Compounds.United States Pharmacopeia (USP). (Current Revision). Note: USP methods typically utilize C18 columns; however, for specific non-pharmacopeial intermediates (like benzoyl derivatives)
  • HPLC Method for the Determination of Emtricitabine and Related Degradation Substances. Journal of Chromatographic Science. (2013).[2]

  • Emtricitabine Impurities and Reference Standards (Structure Confirmation). SynThink Chemicals / Dr. JCR Bio. (Industry Reference for Impurity Nomenclature).

Sources

Identification of degradation products of 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center (Analytical & Organic Chemistry Division) Subject: Troubleshooting Guide: Degradation & Impurity Profiling of 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl

Executive Summary

This technical guide addresses the stability, identification, and chromatographic separation of This compound . As a fully protected synthetic intermediate of Emtricitabine (FTC), this molecule presents a unique stability profile compared to the final drug substance. Its degradation is driven by three competing mechanisms: hydrolysis of protecting groups (ester/amide), oxidative modification (sulfoxide formation), and glycosidic bond cleavage .

This guide is structured to assist researchers in troubleshooting HPLC anomalies, interpreting MS/MS fragmentation patterns, and stabilizing the compound during processing.

Module 1: Chromatographic Troubleshooting (HPLC/UPLC)

Context: The target molecule is significantly more lipophilic than Emtricitabine due to the 5'-O-Benzoyl and N-Acetyl groups. Standard FTC methods (high aqueous content) will likely cause this molecule to elute in the void volume or show excessive retention depending on the column.

Q1: I am observing split peaks or "shoulders" on my main peak. Is this degradation?

Diagnostic: This is likely diastereomeric separation or rotameric species , not necessarily degradation.

  • Root Cause 1 (Epimerization): The 4'-epi isomer is a diastereomer of the natural FTC precursor. If your synthesis lacks stereocontrol, you may be resolving the 4'-epi (Target) from the 4'-natural isomer.

  • Root Cause 2 (Rotamers): N-Acetyl cytosine derivatives can exhibit restricted rotation around the amide bond, appearing as split peaks at low temperatures.

  • Solution:

    • To confirm Rotamers: Run the HPLC column at 40°C–50°C . If peaks coalesce, it is a rotamer effect.

    • To confirm Diastereomers: Use a Phenyl-Hexyl or C18 column with high aromatic selectivity. The 5'-O-Benzoyl group interacts strongly with phenyl phases, often improving diastereomeric resolution [1, 5].

Q2: My retention times are drifting, and new polar peaks are appearing.

Diagnostic: This indicates in-situ hydrolysis of the protecting groups during the run.

  • Mechanism: The 5'-O-Benzoyl ester is susceptible to hydrolysis in basic or highly aqueous mobile phases over time.

  • Solution:

    • Buffer Selection: Avoid carbonate or high-pH phosphate buffers (> pH 7.5). Use Ammonium Formate (pH 3.5 - 4.5) .

    • Solvent: Ensure the sample diluent is not purely aqueous. Dissolve the sample in 50:50 Acetonitrile:Water to prevent hydrolysis in the autosampler [1, 7].

ParameterRecommended ConditionReason
Column C18 (High Carbon Load) or Phenyl-HexylPhenyl-Hexyl exploits

interactions with the Benzoyl group for selectivity.
Mobile Phase A 10mM Ammonium Acetate (pH 4.[1]5)Mildly acidic pH stabilizes the ester and amide bonds.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic analytes than Methanol.
Gradient Start high organic (e.g., 20%

80% B)
The protected molecule is lipophilic; standard "drug" gradients are too weak.

Module 2: Mass Spectrometry & Structure Elucidation

Context: Identification requires distinguishing between the loss of protecting groups (which preserves the core) and the destruction of the nucleoside core.

Q3: How do I distinguish the parent molecule from its hydrolysis products in MS/MS?

Diagnostic: Look for specific "signature losses" associated with the protecting groups.

  • Parent Ion:

    
    
    
  • Fragment 1 (Loss of Benzoyl): A neutral loss of 122 Da (Benzoic acid) or 105 Da (Benzoyl cation, if charge is retained on the benzoyl).

  • Fragment 2 (Loss of Acetyl): A neutral loss of 42 Da (Ketene) from the cytosine amine.

  • Fragment 3 (Glycosidic Cleavage): Rupture of the sugar-base bond. This is the most abundant pathway in N-acetylated nucleosides [6, 8].

Q4: I see a mass shift of +16 Da. Is this a solvent adduct?

Diagnostic: No, this is likely the S-Oxide (Sulfoxide) impurity.

  • Mechanism: The oxathiolane ring sulfur is highly prone to oxidation by peroxides (often found in unstabilized ethers or acetonitrile) or air exposure.

  • Verification: The S-oxide is chiral (at the sulfur), so you may see two new peaks (diastereomeric sulfoxides) with the same +16 Da mass shift [1, 2].

Visual Guide: MS Fragmentation Logic

MS_Fragmentation cluster_legend Interpretation Key Parent Parent Molecule [M+H]+ Loss_Bz Des-Benzoyl Product (Loss of 105/122 Da) Parent->Loss_Bz Ester Hydrolysis (In-source or MS2) Loss_Ac Des-Acetyl Product (Loss of 42 Da) Parent->Loss_Ac Amide Hydrolysis Sulfoxide S-Oxide Impurity (+16 Da) Parent->Sulfoxide Oxidation (+16 Da) Core_Break Glycosidic Cleavage (Base + Sugar Fragments) Loss_Bz->Core_Break High Energy Collision Loss_Ac->Core_Break key1 Blue: Target Analyte key2 Yellow: Deprotection Fragments key3 Red: Core Destruction

Caption: Logical flow for identifying MS peaks. Yellow nodes represent partial deprotection; Red nodes represent core degradation.

Module 3: Degradation Pathways & Stability

Context: Understanding the hierarchy of lability is crucial for storage and handling.

  • Most Labile: 5'-O-Benzoyl Ester (Base sensitive).

  • Moderately Labile: Sulfur (Oxidation sensitive).

  • Stable: N-Acetyl (Requires stronger base/acid than the ester).

  • Core Stability: The glycosidic bond is acid-labile but stabilized by the electron-withdrawing N-acetyl group compared to the free amine [4, 8].

Q5: What are the primary degradation products I should monitor?

You must monitor three distinct categories of impurities:

Degradation TypeProduct NameCondition Causing ItMass Shift
Hydrolysis (Type 1) 4'-epi-FTC 4-Acetamide (Des-Benzoyl)Basic pH, protic solvents-104 Da (loss of C7H5O)
Hydrolysis (Type 2) 4'-epi-FTC 5'-O-Benzoyl (Des-Acetyl)Strong Acid/Base-42 Da (loss of C2H2O)
Oxidation 4'-epi-FTC-4-Ac-5'-Bz SulfoxideAir, Peroxides, Light+16 Da (Oxygen)
Cleavage N-Acetyl-5-FluorocytosineStrong AcidVariable (Base fragment)
Visual Guide: Degradation Hierarchy

Degradation_Pathways Target 4'-epi-FTC 4-Ac-5'-Bz DesBz Des-Benzoyl (Intermediate) Target->DesBz Hydrolysis (pH > 8) Sulfoxide S-Oxide (Oxidation) Target->Sulfoxide H2O2 / Air DesAc Des-Acetyl (Intermediate) Target->DesAc Rare (Enzymatic/Specific) Base N-Ac-5-F-Cytosine (Free Base) Target->Base Acidic Cleavage (pH < 2) Core 4'-epi-FTC (Fully Deprotected) DesBz->Core Hydrolysis (Amide) DesAc->Core Hydrolysis (Ester)

Caption: Degradation tree. Red arrows indicate the most common breakdown pathway (Saponification). Blue arrow indicates oxidative stress.

References

  • Hamarapurkar, P. D., & Parate, A. N. (2013). HPLC method for the determination of emtricitabine and related degradation substances.[2][3][4] Journal of Chromatographic Science, 51(5), 419-424. Link

  • BenchChem. (2025). Technical Support Center: Refinement of Emtricitabine Sulfone Synthesis. Link

  • Harrison, A. G., & Young, A. B. (2004).[5] Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones.[5] Journal of the American Society for Mass Spectrometry, 15(4), 446-456.[5] Link

  • Kurz, M., et al. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. Link

  • Rao, R. N., et al. (2014). Chromatographic Separation and in Vitro Dissolution Assessment of Tenofovir disoproxil fumarate, Emtricitabine and Nevirapine.[1] Journal of Applied Pharmaceutical Science. Link

  • Banerjee, S., & Mazumdar, S. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Link

  • World Health Organization. (2012).[6][7] International Pharmacopoeia: Emtricitabine.[4] Link

  • McCloskey, J. A. (1990). Mass spectrometry of nucleosides and nucleic acids. Methods in Enzymology, 193, 771-781. Link

Sources

Reducing side reactions in the synthesis of 4'-epi-Emtricitabine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Epi" Challenge

In the synthesis of Emtricitabine ((-)-cis-FTC), the formation of the 4'-epi isomer (the trans-diastereomer) is the most persistent synthetic challenge. Unlike simple impurities, this is a geometric isomer where the C5-hydroxymethyl group (C4' in nucleoside numbering) is trans to the cytosine base, rather than the desired cis configuration.

This guide details the L-menthyl oxathiolane route , the industry-standard method for suppressing this side reaction. By utilizing a chiral auxiliary, we convert enantiomeric difficulties into diastereomeric separations, allowing for the physical removal of the 4'-epi precursor before the final drug substance is formed.

Critical Workflow: The Stereochemical Pathway

The following diagram illustrates the bifurcation point where the 4'-epi (trans) impurity is generated and the specific control nodes where it must be eliminated.

FTC_Synthesis Start Glyoxylic Acid + L-Menthol Acetals Acetals Start->Acetals Esterification Acetal L-Menthyl Glyoxylate (Hydrate) Oxathiolane 1,3-Oxathiolane Intermediate Acetal->Oxathiolane Dithianediol Cyclization Coupling Vorbrüggen Glycosylation Oxathiolane->Coupling Silylated 5-FC Lewis Acid (TMSI) Cis_Ester Cis-Intermediate (Desired Precursor) Coupling->Cis_Ester Kinetic Control Trans_Ester Trans-Intermediate (4'-epi Precursor) Coupling->Trans_Ester Thermodynamic Drift Crystallization Fractional Crystallization Cis_Ester->Crystallization Trans_Ester->Crystallization Epi_FTC 4'-epi-FTC (Trans-Impurity) Trans_Ester->Epi_FTC If not removed Crystallization->Trans_Ester Rejected to Mother Liquor Reduction NaBH4 Reduction Crystallization->Reduction Purified Cis-Ester FTC Emtricitabine (Cis-FTC) Reduction->FTC Stereoretention

Figure 1: Stereochemical logic flow. The critical intervention point is the fractional crystallization of the menthyl ester intermediate, which physically removes the trans-precursor before the final reduction.

Module A: The Glycosylation Step (Root Cause of Epimerization)

The coupling of the oxathiolane ring with 5-fluorocytosine is the step where the cis/trans ratio is established. The 4'-epi isomer forms when the nucleobase attacks from the sterically less hindered face (leading to trans) or via equilibration of the oxonium ion.

Protocol: Kinetic Control via Silylation

Objective: Maximize the cis (desired) to trans (epi) ratio during the coupling reaction.

  • Silylation of Base: Suspend 5-fluorocytosine (5-FC) in HMDS (Hexamethyldisilazane) with catalytic ammonium sulfate.[1] Reflux until clear.[1]

    • Why: Silylation increases solubility and activates the base.[1] Incomplete silylation leads to low yields and higher side reactions due to unreacted base acting as a scavenger.[1]

  • Lewis Acid Addition: Dissolve the oxathiolane acetate in dry dichloromethane (DCM). Cool to 0°C. Add TMSI (Iodotrimethylsilane) or TMSCl/NaI .[1]

    • Mechanism:[1][2][3][4][5] TMSI generates the oxathiolane oxonium ion in situ.[1]

    • Critical Parameter:Temperature. Higher temperatures (>25°C) favor the thermodynamic product (Trans/Epi). Keep the reaction between -5°C and 0°C to favor the kinetic cis product [1].

  • Quenching: Quench with aqueous bicarbonate.

    • Troubleshooting: Rapid quenching is necessary to prevent acid-catalyzed anomerization (equilibration) of the product back to a 1:1 cis/trans mixture.

Troubleshooting Guide: Glycosylation
ObservationProbable CauseCorrective Action
High Trans (Epi) Ratio Reaction temperature too high.[1]Maintain T < 5°C. The cis isomer is the kinetic product; heat promotes equilibration to trans.[1]
High Trans (Epi) Ratio Prolonged reaction time.[1]Quench immediately upon consumption of starting material (monitor via HPLC).[1] Do not "soak".
Low Overall Yield Moisture in Lewis Acid.[1]TMSI is extremely water-sensitive.[1] Ensure reagents are fresh and solvent water content is <50 ppm.[1]
N-Acetyl Impurities Acetate migration.[1]If using acetoxy-oxathiolane, ensure the Lewis acid is stoichiometric to prevent acetyl transfer to the amine.

Module B: Purification of the Menthyl Ester (The Filter)

Since the glycosylation step rarely yields >90% cis selectivity, this intermediate step is the "firewall" against the 4'-epi impurity. We utilize the L-menthyl auxiliary to create diastereomers (Cis-Menthyl vs. Trans-Menthyl) which have significantly different solubility profiles.

Protocol: Fractional Crystallization[1]
  • Solvent Selection: Dissolve the crude coupling mixture (containing both cis and trans esters) in hot Isopropyl Acetate (IPAc) or a Hexane/Ethyl Acetate mixture.[1]

  • Controlled Cooling: Cool slowly to 0°C.

  • Filtration: The (2R,5S)-cis-menthyl ester (the FTC precursor) typically crystallizes out, while the (2S,5S)-trans-menthyl ester (the 4'-epi precursor) remains in the mother liquor.

  • Validation: Check the solid cake by HPLC.

    • Target: < 0.5% Trans-isomer in the solid.

    • Action: If > 0.5%, recrystallize.[1] Do not proceed to reduction with high trans content; it cannot be removed easily after this step.[1]

Module C: Reduction (Final Synthesis)

The final step converts the menthyl ester to the hydroxymethyl group. Side reactions here usually involve ring opening or over-reduction, rather than stereochemical inversion.[1]

Protocol: Selective Reduction

Reagents: Sodium Borohydride (


), Ethanol/Water buffer (

).[1]
  • pH Control: The reduction generates basic alkoxides.[1] High pH can cause the oxathiolane ring to open (sulfur elimination).[1]

    • Fix: Buffer the reaction mixture to pH 7.5–8.0 using dipotassium phosphate.

  • Temperature: Maintain 10–15°C.

    • Side Reaction: At >25°C, defluorination of the cytosine base has been observed in rare cases.[1]

FAQ: Reduction Issues

Q: My final product has a "sulfur" smell and low purity. A: This indicates oxathiolane ring opening.[1] This is almost always caused by the pH rising >10 during the borohydride addition.[1] Increase your buffer capacity or add


 more slowly.

Q: Can I separate the 4'-epi impurity after the reduction? A: It is extremely difficult. The physical properties (solubility, polarity) of Cis-FTC and Trans-FTC are very similar. Chiral HPLC can separate them, but crystallization is inefficient.[1] The Module B crystallization step is mandatory for high purity.[1]

Summary of Impurity Profiles

Impurity NameStructure NoteOriginRemoval Strategy
4'-epi-FTC Trans-isomerThermodynamic glycosylation productFractional Crystallization of the menthyl ester intermediate.
Enantiomer (+)-FTCWrong chiral auxiliary usedUse high optical purity L-Menthol (>99.5% ee).[1]
BSO SulfoxideOxidation of sulfur ringDegas solvents; avoid peroxides in ethers.
5-FC Base onlyHydrolysis of glycosidic bondWater wash of organic layer after coupling.[1]

References

  • Liotta, D. C., et al. (1992).[1] Method for the production of 1,3-oxathiolane nucleosides. Emory University.[1][2] (Describes the foundational stereoselective glycosylation using Lewis acids).

  • Cousins, G., et al. (2015).[1] Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure. Organic Letters, 17(11), 2626–2629.[1][6] [Link] (Details the TMSCl/NaI method and water effects).

  • Gilead Sciences, Inc. (2010).[1] Process for obtaining emtricitabine. European Patent EP2377862A1.[1] (Industrial scale protocols for menthyl ester crystallization and reduction).[1]

  • Senanayake, C. H., et al. (1996).[1] The Role of Chiral Auxiliaries in the Synthesis of Oxathiolane Nucleosides. Tetrahedron Letters. (General reference for the menthol route mechanics).

Disclaimer: This guide is for research and development purposes only. All protocols should be validated under your specific laboratory conditions and safety regulations.

Sources

Safety Operating Guide

Operational Guide: Disposal of 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Classification[1]

4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl is a protected synthetic intermediate of the antiretroviral drug Emtricitabine. Unlike standard organic waste, this compound presents a triad of disposal challenges: biological potency , halogen content , and lipophilicity .

Effective disposal requires strict adherence to Halogenated Waste Streams .[1] Improper disposal into non-halogenated streams or aqueous drains risks regulatory non-compliance (RCRA) and damage to municipal water treatment infrastructure due to the stability of the fluorinated oxathiolane ring.

Chemical Profile & Risk Assessment
FeatureChemical ImplicationDisposal Consequence
Fluorine Atom (C-5) High C-F bond stability.MANDATORY SEGREGATION: Must go to high-temperature incineration with acid gas scrubbing (to capture HF).
Protecting Groups

-Acetamide &

-

-Benzoyl increase lipophilicity.
High Skin Absorption Risk: Standard nitrile gloves may offer reduced breakthrough times if dissolved in organic solvents.
Oxathiolane Ring Sulfur-containing heterocycle.Generates SOx upon combustion; incompatible with oxidizers in waste drums.
Stereochemistry

-epi (Epimer).
Biologically inactive for therapy but toxicologically treated as a potent nucleoside analogue .

Personal Protective Equipment (PPE) Matrix

Before handling waste containers, all personnel must verify the following PPE standards. This compound’s benzoyl protection facilitates transport across lipid membranes (skin), making dermal exposure the primary vector of risk.

  • Respiratory: P100 particulate respirator (for solids) or Fume Hood (for liquids).

  • Dermal: Double-gloving is required.

    • Inner Layer: 4 mil Nitrile (Standard).

    • Outer Layer: 8 mil Nitrile or Laminate (Silver Shield) if handling concentrated solutions in DCM/Chloroform.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Operational Disposal Workflows

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired standards, spilled solids, contaminated silica gel, filter cakes.

  • Containment: Transfer solid material into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "4'-epi-Emtricitabine intermediate (Halogenated)."

    • Hazard Checkbox: Toxic, Irritant.[2][3]

  • Secondary Packaging: Place the HDPE jar inside a clear, sealable secondary bag (e.g., Ziploc) before placing it in the Solid Hazardous Waste Drum .

  • Consumables: Silica gel used to purify this compound must be treated as Solid Hazardous Waste , not general trash.

B. Liquid Waste (Mother Liquors & HPLC Effluent)

Applicability: Reaction mixtures, HPLC waste lines.

CRITICAL RULE: Do not mix with "Non-Halogenated" solvents (e.g., Acetone, Methanol waste streams).

  • Segregation: Pour into the Halogenated Organic Solvent carboy (typically yellow-tagged or distinctively colored).

    • Reasoning: The fluorine content requires the waste incinerator to run at

      
       with specific scrubbers. Diluting this into a non-halogenated stream (burned at lower temps) can release toxic hydrogen fluoride (HF) gas into the atmosphere [1].
      
  • pH Check: Ensure the waste stream is neutral (pH 5-9).

    • Caution: The acetamide and benzoyl groups are stable, but strong acids in the waste container can cleave them over time, potentially generating heat or pressure.

  • Cap & Seal: Ensure the carboy cap is vapor-tight immediately after addition.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for disposing of this specific intermediate.

DisposalWorkflow Start Waste Generation: 4'-epi-Emtricitabine Intermediate StateCheck Physical State? Start->StateCheck SolidPath Solid / Silica Gel / Wipes StateCheck->SolidPath Solid LiquidPath Liquid / Mother Liquor StateCheck->LiquidPath Solution Bagging Double Bag in Clear Polyethylene SolidPath->Bagging SolventCheck Is Solvent Halogenated? (DCM, Chloroform?) LiquidPath->SolventCheck HaloStream Halogenated Waste Stream (High Temp Incineration) Bagging->HaloStream Label: Toxic Solid SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Non-Halogenated Stream (Standard Incineration) SolventCheck->NonHaloStream No (e.g., MeOH) Error STOP: Compound contains Fluorine. Must go to Halogenated Stream. NonHaloStream->Error Correction Error->HaloStream Re-route

Figure 1: Decision tree emphasizing the mandatory routing of fluorinated intermediates to Halogenated Waste streams to ensure proper HF scrubbing during incineration.

Emergency Spill Response

In the event of a spill outside of a containment hood:

  • Isolate: Evacuate the immediate 10-foot radius.

  • PPE Up: Don double nitrile gloves and a P100 respirator if powder is airborne.

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop.

    • Liquids: Use Universal Absorbent Pads or vermiculite. Do NOT use sawdust (combustible reaction risk with potential oxidizers in the lab).

  • Decontaminate: Wash the surface with a 10% aqueous detergent solution.

    • Note: Avoid using bleach (sodium hypochlorite) immediately, as it may react with sulfur/nitrogen centers in the unpurified intermediate to form unpredictable byproducts. Detergent/water is safer for initial cleanup [2].

Regulatory & Compliance (The "Paper Trail")

To ensure audit readiness (EPA/RCRA), adhere to the following:

  • RCRA Classification: This material is likely a Characteristic Hazardous Waste (Toxic). While Emtricitabine is not P-listed or U-listed specifically, the halogenated solvent mixture usually triggers F-listed waste codes (e.g., F002 for Methylene Chloride mixtures) [3].

  • Mass Balance: In your lab notebook, account for the disposal.

    • Example: "Reaction Yield: 4.5g. Theoretical: 5.0g. 0.5g loss accounted for in silica gel waste (Bin #4)."

    • Why: This "cradle-to-grave" tracking is the first thing auditors check during a pharmaceutical waste inspection [4].

References
  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[4] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[5] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.